molecular formula C13H15NO3S2 B7030472 N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide

N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide

Cat. No.: B7030472
M. Wt: 297.4 g/mol
InChI Key: LNXVPKQYHVWHMT-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a methoxy-methylphenyl moiety

Properties

IUPAC Name

N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-3-4-11(13(7-10)17-2)8-14-19(15,16)12-5-6-18-9-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXVPKQYHVWHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNS(=O)(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide typically involves multi-step organic reactions. One common route includes the sulfonation of thiophene followed by the introduction of the methoxy-methylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, such as minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and thiophene derivatives, such as:

  • N-[(2-methoxyphenyl)methyl]thiophene-3-sulfonamide
  • N-[(4-methylphenyl)methyl]thiophene-3-sulfonamide
  • N-[(2-methoxy-4-methylphenyl)methyl]benzene-sulfonamide

Uniqueness

What sets N-[(2-methoxy-4-methylphenyl)methyl]thiophene-3-sulfonamide apart is the specific combination of functional groups, which can impart unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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